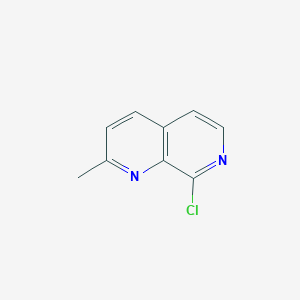

8-Chloro-2-methyl-1,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methyl-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-4-5-11-9(10)8(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUITPDSJSVOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727286 | |

| Record name | 8-Chloro-2-methyl-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930302-88-8 | |

| Record name | 8-Chloro-2-methyl-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloro 2 Methyl 1,7 Naphthyridine and Analogues

Retrosynthetic Analysis of the 1,7-Naphthyridine (B1217170) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com Applying this approach to the 1,7-naphthyridine scaffold reveals several key bond disconnections that lead to viable synthetic strategies. The core idea is to break down the fused pyridine (B92270) rings into more manageable precursors.

A common retrosynthetic strategy for the 1,7-naphthyridine ring system involves disconnecting the bonds of one of the pyridine rings, typically leading back to a substituted pyridine precursor. For instance, a primary disconnection can be made at the C-N and C-C bonds of the newly formed ring. This approach suggests that a substituted aminopyridine could serve as a key starting material, which would then undergo cyclization with a suitable partner to form the second pyridine ring.

Another retrosynthetic pathway might involve the simultaneous formation of both pyridine rings from acyclic precursors, although this is less common. thieme-connect.de For 8-chloro-2-methyl-1,7-naphthyridine, the analysis would specifically consider the placement of the chloro, methyl, and nitrogen atoms, guiding the choice of starting materials and the sequence of reactions. For example, the chloro and amino groups could be present on a pyridine ring, which is then elaborated to form the second ring containing the methyl group.

Classical Cyclization Approaches to Naphthyridine Ring Formation

Several classical named reactions have been adapted and modified for the synthesis of naphthyridine skeletons. These methods have been the bedrock of naphthyridine chemistry for decades and continue to be relevant.

The Friedländer synthesis is a widely used method for constructing quinolines and, by extension, naphthyridines. wikipedia.org The reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgekb.eg The reaction can be catalyzed by either acids or bases. wikipedia.org

While the Friedländer reaction is effective, it can suffer from a lack of regioselectivity when unsymmetrical ketones are used, potentially leading to a mixture of products. ekb.eg However, recent advancements have focused on developing more efficient and greener protocols. For instance, the use of ionic liquids like choline (B1196258) hydroxide (B78521) as a catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridines, offering an environmentally friendly alternative to traditional methods that often require harsh conditions and organic solvents. acs.orgnih.gov

Table 1: Examples of Friedländer Synthesis for Naphthyridine Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone (B3395972) | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine | acs.org |

| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline hydroxide, H₂O, 50°C | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgorganic-chemistry.orgnaphthyridine | nih.gov |

This table is interactive and can be sorted by column.

The Skraup reaction is another classical method for synthesizing quinolines, which can be adapted for naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov However, the Skraup reaction is generally limited to the synthesis of 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de The synthesis of 1,7-naphthyridines via the Skraup reaction is challenging due to the electronic properties of the pyridine ring. Cyclization of 3-aminopyridine (B143674), for example, preferentially yields the 1,5-naphthyridine (B1222797) isomer. thieme-connect.de

To achieve the synthesis of a 1,7-naphthyridine derivative using a Skraup-type reaction, the 2-position of the 3-aminopyridine starting material must be blocked by an electron-donating group to direct the cyclization to the 4-position. thieme-connect.de For instance, the reaction of 3-aminopyridin-2(1H)-one has been shown to produce 1,7-naphthyridin-8(7H)-one. thieme-connect.de

Intramolecular cyclization processes also play a crucial role. For example, a palladium-mediated intramolecular Heck-type cyclization has been used to synthesize tetrahydrobenzo[b] acs.orgorganic-chemistry.orgnaphthyridine derivatives. researchgate.net

The Semmler-Wolff reaction involves the aromatization of cyclohexenone oximes to anilines and can be conceptually extended to the synthesis of aminonaphthyridines. chem-station.com While not a direct method for constructing the entire naphthyridine ring system, rearrangements of this type can be key steps in a multi-step synthesis.

A related transformation is the Smiles rearrangement, which has been utilized in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com This rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aromatic system. mdpi.com For example, 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo a Smiles rearrangement in the presence of a base to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles. mdpi.com

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. organic-chemistry.org This reaction involves a [4+2] cycloaddition between a diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom. organic-chemistry.orgrsc.org In the context of naphthyridine synthesis, an azadiene (a diene containing a nitrogen atom) can react with an alkene or alkyne to form a dihydropyridine (B1217469) ring, which can then be aromatized to the corresponding pyridine. organic-chemistry.orgnih.gov

This strategy offers a high degree of control over the stereochemistry of the resulting product. youtube.com For example, the cycloaddition of imines derived from 3-aminopyridines with styrenes can lead to the formation of tetrahydro-1,5-naphthyridines, which can be subsequently aromatized. nih.gov Although this example pertains to the 1,5-isomer, the principle can be applied to the synthesis of other naphthyridine scaffolds. The use of heterodienes in organic synthesis is a broad and versatile field with applications in the construction of a wide variety of heterocyclic systems. frontiersin.org

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced a variety of advanced strategies that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of complex heterocyclic molecules like this compound.

One notable approach is the use of transition metal-catalyzed cross-coupling reactions to construct the naphthyridine core. For instance, a palladium-catalyzed Heck reaction of a chloropyridine with an alkene, followed by a one-pot cyclization and amination, has been developed for the synthesis of a dihydronaphthyridine intermediate. acs.org This intermediate can then be further transformed into the desired naphthyridine scaffold.

Another advanced strategy involves the use of cobalt-catalyzed [2+2+2] cyclizations to construct 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, which can then be further functionalized. acs.orgnih.gov A patent has also described a method for synthesizing 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine, which involves protection of the amino group, a hydroformylation reaction, and a subsequent Lewis acid-mediated cyclization with an acrylate (B77674) compound. google.com

These contemporary methods often provide milder reaction conditions and access to a wider range of substituted naphthyridine analogues, which are valuable for drug discovery and materials science applications. nih.govacs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,7-Naphthyridine |

| 1,5-Naphthyridine |

| 1,6-Naphthyridine (B1220473) |

| 1,8-Naphthyridine (B1210474) |

| 2-Aminopyridine-3-carbaldehyde |

| 2-Methyl-1,8-naphthyridine |

| 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgorganic-chemistry.orgnaphthyridine |

| 2,3-Diphenyl-1,8-naphthyridine |

| 3-Aminopyridine |

| 3-Aminopyridin-2(1H)-one |

| 1,7-Naphthyridin-8(7H)-one |

| Tetrahydrobenzo[b] acs.orgorganic-chemistry.orgnaphthyridine |

| 1-Amino-3-oxo-2,7-naphthyridine |

| 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile |

| 1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile |

| Tetrahydro-1,5-naphthyridine |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine |

This table is interactive and can be sorted by column.

Multicomponent Reaction Sequences (e.g., Ugi-3CR/Intramolecular Aza-Diels-Alder Cascade)

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, by combining three or more starting materials. The Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition represents a powerful cascade strategy for the synthesis of fused naphthyridine systems. While a direct synthesis of this compound using this method is not prominently reported, the underlying principles can be applied to construct related functionalized 1,7-naphthyridine cores.

This approach typically involves the reaction of an amine, a carbonyl compound, and an isocyanide to form an α-acylamino carboxamide intermediate. When one of the components contains a diene or dienophile moiety, a subsequent intramolecular [4+2] cycloaddition can occur to build the heterocyclic framework. For instance, a three-component reaction forming dihydro-2,7-naphthyridine-1-ones has been developed, which can then be oxidized to the corresponding naphthyridones. acs.orgscienceopen.com These reactions demonstrate the feasibility of assembling the naphthyridine skeleton through a convergent approach.

Vilsmeier-Haack Cyclization Protocols

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it can also be employed to effect cyclization, leading to the formation of halogenated heterocyclic aldehydes. wikipedia.orgorganic-chemistry.orgyoutube.com This strategy is particularly relevant for the synthesis of chloro-substituted naphthyridines.

A common approach involves the reaction of an N-acylaminopyridine with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.eg For example, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide can be used to regioselectively synthesize 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg A similar strategy starting from an appropriately substituted 3-aminopyridine derivative could be envisioned to construct the 8-chloro-1,7-naphthyridine (B76041) backbone. The resulting formyl group can then serve as a handle for further functionalization, including the introduction of a methyl group.

| Starting Material | Reagents | Product | Yield | Reference |

| N-(pyridin-2-yl)acetamide | POCl₃, DMF | 2-chloro-3-formyl-1,8-naphthyridine | - | ekb.eg |

| Electron-rich arenes | POCl₃, DMF | Formylated arenes | - | organic-chemistry.org |

| Spiroimidazolidinones | PBr₃, DMF | Substituted pyridines | Satisfactory | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura and Negishi couplings are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, a key step could involve the Suzuki-Miyaura coupling of a dichlorinated 1,7-naphthyridine precursor with a methylboronic acid derivative. The regioselectivity of the coupling would be crucial. In studies on dihalopyridines and related heterocycles, the site of the first coupling is often determined by the electronic properties and steric environment of the carbon-halogen bonds. thieme-connect.comrsc.org For instance, in 5,7-dichloro-1,6-naphthyridine, the first Suzuki-Miyaura coupling occurs selectively at the more electron-deficient C5 position. thieme-connect.com A similar regioselectivity would need to be achieved for the C2 position of a corresponding 1,7-naphthyridine precursor.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Product | Yield | Reference |

| 5,7-dichloro-1,6-naphthyridine | p-tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-chloro-5-(p-tolyl)-1,6-naphthyridine | - | thieme-connect.com |

| Chloroarenes | Phenylboronic acid | Pd(CH₃CN)₂Cl₂ / Novel phosphine (B1218219) ligand | - | Arylated arenes | - | nih.gov |

| 5-bromopyridine sulfone | Phenylboronic acid | - | - | Diarylpyridine | High | acs.org |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org To introduce the methyl group at the C2 position of an 8-chloro-1,7-naphthyridine precursor, a Negishi coupling with a methylzinc reagent could be employed. The reactivity of organozinc reagents can be modulated to achieve the desired transformation. The Negishi coupling has been successfully used in the synthesis of various bipyridine and other heterocyclic systems. orgsyn.org

| Organic Halide | Organozinc Reagent | Catalyst | Product | Yield | Reference |

| o-iodotoluene | o-tolylzinc chloride | Pd(PPh₃)₄ | Biphenyl | - | wikipedia.org |

| 2-bromopyridine | - | Pd(PPh₃)₄ | 2,2'-bipyridines | - | wikipedia.org |

| Aryl bromides/chlorides | Secondary alkylzinc halides | Pd(OAc)₂ / CPhos | C(sp³)-C(sp²) coupled products | High | nih.gov |

Organometallic Functionalization Approaches

Organometallic reagents, particularly organolithium compounds, are powerful nucleophiles and bases that can be used to functionalize heterocyclic rings. wikipedia.orgchemohollic.comtaylorandfrancis.com The introduction of a methyl group onto the 1,7-naphthyridine core could potentially be achieved through the reaction of an organolithium reagent with a suitable electrophilic precursor.

One possible strategy involves a lithium-halogen exchange reaction on a di- or tri-halogenated 1,7-naphthyridine, followed by quenching with an electrophilic methylating agent (e.g., methyl iodide). The regioselectivity of the lithium-halogen exchange is a critical factor and is often directed by the most acidic proton or the most reactive halogen. acs.org Alternatively, directed ortho-metalation, where a substituent on the ring directs the deprotonation to an adjacent position, could be employed if a suitable directing group is present on the 1,7-naphthyridine scaffold. organicchemistrydata.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic systems, particularly those that are electron-deficient. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. The 1,7-naphthyridine ring system, being electron-deficient, is a good candidate for SNAr reactions.

In the context of synthesizing this compound, if a precursor with a suitable leaving group at the C2 position (e.g., another halogen or a sulfonate ester) and a chloro group at the C8 position is available, a nucleophilic substitution with a methyl nucleophile (such as methyl Grignard or a stabilized methyl carbanion) could be envisioned. However, the direct SNAr with simple alkyl nucleophiles can be challenging. More commonly, SNAr is used to introduce amine, alkoxy, or thioalkoxy groups. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen. masterorganicchemistry.com

Cascade Reactions for Functionalized Derivatives

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy. Various cascade reactions have been developed for the synthesis of functionalized heterocyclic systems, including naphthyridines.

For example, a palladium-catalyzed borylative cyclization of 1,7-enynes has been reported for the synthesis of functionalized cyclohexanes, demonstrating the power of cascade processes involving palladium catalysis. nih.gov Similarly, dual catalytic systems, such as Rh(II)/Pd(0) catalysis, have been employed in cascade reactions to construct highly functionalized pyrrolidines. mdpi.com While specific cascade reactions leading directly to this compound are not readily found in the literature, the development of such a process, perhaps involving an initial cyclization to form the naphthyridine core followed by in situ functionalization, represents an attractive and modern synthetic strategy.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of a specific isomer and regioisomer, such as this compound, requires careful control over the stereochemistry and regiochemistry of the reactions employed.

Regioselectivity: The control of regioselectivity is paramount when multiple reactive sites are present in a molecule. In the synthesis of substituted naphthyridines, regioselectivity can be influenced by several factors:

Inherent electronic properties of the ring: The electron distribution in the naphthyridine nucleus can direct electrophilic or nucleophilic attack to specific positions.

Directing groups: Substituents already present on the ring can direct incoming reagents to specific positions (ortho, meta, or para-directing effects).

Steric hindrance: Bulky substituents can block access to certain positions, favoring reaction at less sterically hindered sites.

Reaction conditions: The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome of a reaction.

For instance, the regioselective synthesis of benzo[c]pyrazolo wikipedia.orgnih.govnaphthyridines has been achieved through a one-pot, multi-component reaction where the reaction pathway is controlled to yield a specific isomer. rsc.orgnih.gov

Stereoselectivity: While this compound itself is an achiral molecule, the introduction of chiral centers in its derivatives or during the synthesis of related analogues often requires stereoselective methods. Asymmetric synthesis strategies are employed to control the formation of enantiomers or diastereomers. This can be achieved through:

Chiral auxiliaries: A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is later removed.

Chiral catalysts: A small amount of a chiral catalyst is used to generate a chiral product from an achiral or racemic starting material.

Substrate control: Existing stereocenters in the substrate can influence the stereochemistry of newly formed stereocenters.

The asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported, highlighting the application of enantioselective transformations, such as asymmetric reduction, to create chiral naphthyridine derivatives. nih.govacs.org

Optimization of Reaction Conditions and Yields in Naphthyridine Synthesis

The efficient synthesis of naphthyridine cores is critical for their development in various scientific fields. Optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is paramount to achieving high yields and purity. The Friedlander annulation, a condensation reaction between a 2-aminoazine-3-carbaldehyde and a compound containing a reactive α-methylene group, is a cornerstone of naphthyridine synthesis. ekb.eg Research has extensively focused on refining this and other synthetic methods to improve their efficiency and environmental footprint.

A significant advancement in the synthesis of 1,8-naphthyridine analogues, which provides insights applicable to other isomers, involves the use of choline hydroxide (ChOH) as a metal-free, non-toxic, and water-soluble catalyst. acs.orgnih.gov This approach represents a green alternative to traditional methods that often require harsh conditions, organic solvents, and expensive metal catalysts. acs.org

Optimization studies for the synthesis of 2-methyl-1,8-naphthyridine via the Friedlander reaction of 2-aminonicotinaldehyde and acetone have demonstrated the superiority of the ChOH/water system. acs.orgnih.gov The reaction conditions were systematically varied to determine the optimal parameters for achieving the highest yield.

The results indicate that the combination of a catalyst and a suitable solvent is crucial, as reactions attempted without a catalyst or in a non-optimal solvent like pure acetone resulted in no product formation or significantly lower yields. acs.orgnih.gov The use of 1 mol% ChOH in water at 50 °C for 6 hours provided a near-quantitative yield of 99%. acs.orgnih.gov While the reaction also proceeded at room temperature, it required a significantly longer time (22 hours) and resulted in a slightly lower yield (90%). acs.orgnih.gov Other bases like sodium hydroxide and potassium hydroxide also catalyzed the reaction but were found to be less effective than choline hydroxide. acs.orgnih.gov

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | --- | --- | 50 | 10 | NR | acs.orgnih.gov |

| 2 | --- | H₂O | 50 | 12 | NR | acs.orgnih.gov |

| 3 | --- | Acetone | 50 | 10 | NR | acs.orgnih.gov |

| 4 | ChOH (1) | Acetone | 50 | 24 | 52 | acs.orgnih.gov |

| 5 | ChOH (1) | H₂O | 50 | 6 | 99 | acs.orgnih.gov |

| 6 | ChOH (1) | H₂O | rt | 22 | 90 | acs.orgnih.gov |

| 7 | ChOH (0.5) | H₂O | 50 | 12 | 95 | acs.orgnih.gov |

| 8 | ChOH (0.5) | H₂O | rt | 24 | 57 | acs.orgnih.gov |

| 9 | NaOH | H₂O | 50 | 6 | 88 | acs.orgnih.gov |

| 10 | KOH | H₂O | 50 | 6 | 84 | acs.orgnih.gov |

Reaction of 2-aminonicotinaldehyde and acetone. NR = No Reaction, rt = room temperature.

Further optimization strategies for different naphthyridine systems include the use of various catalytic systems and energy sources. For instance, in the synthesis of indolo[3,2-c] Current time information in Colombo, LK.acs.orgnaphthyridines, a three-component reaction was optimized by screening different solvents and catalysts. The highest yield was achieved using an InCl₃ catalyst in acetonitrile (B52724) at 100°C. ekb.eg

Modern techniques such as microwave activation and flow chemistry have also been employed to reduce reaction times and improve yields. researchgate.net In the synthesis of 1,4-ethano-1,5-naphthyridine derivatives, microwave irradiation significantly shortened the reaction time to 1 hour, although it sometimes led to a decrease in yield compared to conventional heating. researchgate.net Flow chemistry protocols have also been developed, allowing for rapid optimization of parameters like temperature and residence time. For a Suzuki-Miyaura reaction on a naphthyridine core, increasing the temperature from 100 °C to 120 °C improved the yield from 63% to 77%. researchgate.net

The choice of coupling partners and catalysts in cross-coupling reactions is also a key area of optimization. For the functionalization of 1,6-naphthyridine-ditriflates, various palladium-catalyzed reactions such as Suzuki, Negishi, and Buchwald-Hartwig amination have been successfully applied with minimal optimization, demonstrating the versatility of these intermediates. acs.org The regioselectivity of these substitutions is often highly predictable, with steric factors playing a significant role. acs.org

The synthesis of 1,3-diamino-2,7-naphthyridines highlights the importance of reaction time in controlling the product outcome. A short reaction time of 1 hour at reflux yielded the desired diamino compounds in high yields (74-86%), while extending the reaction time to 15 hours led to rearranged 2,7-naphthyridin-1-one products. nih.gov

Ultimately, the optimization of synthetic methodologies for naphthyridines is a multifaceted process. It requires careful consideration of the specific isomer and desired substitution pattern, with ongoing research providing a growing toolbox of catalysts, conditions, and techniques to enhance yield, purity, and sustainability. nih.govresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 8 Chloro 2 Methyl 1,7 Naphthyridine Precursors

Detailed Mechanistic Pathways of Cyclization Reactions

The synthesis of the 1,7-naphthyridine (B1217170) core typically involves the construction of the fused pyridine (B92270) rings through various cyclization strategies. While specific studies on the cyclization to form 8-chloro-2-methyl-1,7-naphthyridine are not extensively detailed in publicly available literature, the mechanisms can be inferred from well-established reactions for analogous naphthyridine isomers.

One of the most common methods for constructing naphthyridine rings is the Skraup reaction and its modifications. For the synthesis of a 2-methyl-1,7-naphthyridine (B1355551) derivative, a plausible precursor would be a 2-aminopyridine (B139424) derivative. The general mechanism of the Skraup reaction involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.

A potential synthetic route to a precursor of this compound could involve a modified Skraup reaction or a similar cyclization. For instance, the cyclization of a substituted 3-aminopyridine (B143674) with an α,β-unsaturated carbonyl compound is a common strategy for forming the second pyridine ring.

Another relevant cyclization is the Friedländer annulation , which involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing a reactive α-methylene group. The mechanism proceeds through an initial aldol-type condensation to form a chalcone-like intermediate, followed by intramolecular cyclization and dehydration to yield the fused ring system. The regioselectivity of the cyclization is directed by the nature and position of the substituents on the initial pyridine ring.

The Gould-Jacobs reaction also offers a viable pathway. This reaction between an aminopyridine and a derivative of malonic acid, followed by thermal cyclization, is a powerful method for constructing the pyridinone ring of a naphthyridine. Subsequent chlorination would be necessary to install the chloro group at the 8-position.

Exploration of Rearrangement Reactions (e.g., Smiles Rearrangement)

Rearrangement reactions can be powerful tools for the structural diversification of heterocyclic systems. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been explored in the context of naphthyridine chemistry. mdpi.com While a specific example involving this compound is not readily found, the principles of the reaction can be applied to understand its potential in this system.

In the 2,7-naphthyridine (B1199556) series, a Smiles rearrangement has been successfully employed for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com This reaction typically involves a precursor with a good leaving group and a nucleophilic moiety connected by a linker. For the this compound system, a hypothetical precursor for a Smiles rearrangement could involve a tethered nucleophile that attacks one of the pyridine rings, leading to a structural reorganization. The feasibility of such a rearrangement would depend on the activation of the aromatic ring by the nitrogen atoms and other substituents, as well as the nature of the tether and the nucleophile.

The mechanism of the Smiles rearrangement proceeds through the formation of a Meisenheimer-like intermediate. The rate and efficiency of the rearrangement are influenced by the electronic properties of the aromatic rings, the stability of the intermediate, and the nature of the leaving group. The chloro group at the 8-position of the target compound could potentially act as a leaving group in a Smiles-type rearrangement under appropriate conditions.

Analysis of Nucleophilic Substitution Mechanisms

The chlorine atom at the 8-position of this compound is a key handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr) . The electron-withdrawing effect of the nitrogen atoms in the naphthyridine ring system facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.

The mechanism of SNAr reactions on chloro-naphthyridines generally proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile adds to the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The stability of this intermediate is a key factor in determining the reaction rate. The nitrogen atoms in the 1,7-naphthyridine ring play a crucial role in stabilizing the negative charge through resonance.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The regioselectivity of nucleophilic substitution on chloronaphthyridines is influenced by the position of the nitrogen atoms and other substituents. In the case of this compound, the attack of a nucleophile at the C-8 position is activated by the adjacent nitrogen at the 7-position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thioether-substituted naphthyridines, respectively. The reaction conditions, such as solvent, temperature, and the presence of a base, can significantly impact the efficiency of the substitution.

Role of Catalysts and Reagents in Directing Reaction Selectivity and Efficiency

Catalysts and specific reagents play a pivotal role in controlling the selectivity and efficiency of chemical transformations involving this compound precursors.

In cyclization reactions like the Skraup or Friedländer synthesis, the choice of catalyst and reaction conditions is critical. For instance, in Skraup-type reactions, various catalysts such as iodine or metal oxides can be employed to promote the cyclization and dehydrogenation steps. mdpi.comnih.gov The use of Lewis acids or solid acid catalysts like montmorillonite (B579905) K10 can also facilitate Friedländer-type condensations and cyclizations by activating the carbonyl groups. mdpi.comnih.gov

For cross-coupling reactions , which are a powerful tool for the functionalization of the this compound core, transition metal catalysts are indispensable. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the formation of C-C and C-N bonds at the 8-position.

The general catalytic cycle for a Suzuki coupling, for example, involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of the naphthyridine.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of these cross-coupling reactions, as it influences the stability and reactivity of the catalytic species.

Furthermore, in nucleophilic substitution reactions , the use of a base is often necessary to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and prevent side reactions.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 8-Chloro-2-methyl-1,7-naphthyridine, both ¹H and ¹³C NMR are utilized to provide a complete picture of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In a typical analysis of a related compound, 2-chloro-7-methyl-1,8-naphthyridine, the methyl protons show a characteristic singlet, while the aromatic protons appear as distinct multiplets, with their chemical shifts and coupling constants revealing their positions on the naphthyridine ring. For instance, in a similar naphthyridine structure, protons on the pyridine (B92270) ring are often observed at specific chemical shifts, such as a doublet for H-7 and a singlet for H-4. ekb.eg

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The spectrum of 1-chloro-2-methylpropane, a simpler chlorinated methyl-substituted compound, shows three distinct carbon signals, with the carbon atom bonded to the electronegative chlorine atom exhibiting the largest chemical shift. docbrown.info A similar trend would be expected for this compound, where the carbon atom directly attached to the chlorine would be significantly deshielded. The methyl carbon would appear at a characteristic upfield chemical shift. In related benzonaphthyridine structures, the quaternary carbons can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.5 | ~25 |

| H-3 | ~7.2-7.4 | ~120-125 |

| H-4 | ~7.6-7.8 | ~135-140 |

| H-5 | ~7.9-8.1 | ~120-125 |

| H-6 | ~8.5-8.7 | ~150-155 |

| C-2 | - | ~160-165 |

| C-3 | - | ~120-125 |

| C-4 | - | ~135-140 |

| C-4a | - | ~145-150 |

| C-5 | - | ~120-125 |

| C-6 | - | ~150-155 |

| C-8 | - | ~140-145 |

| C-8a | - | ~150-155 |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-Cl stretching vibration typically appears in the region of 755-650 cm⁻¹. ekb.eg Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the naphthyridine ring system would be found in the 1600-1400 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃) | 2975-2850 |

| C=N Stretch | 1620-1550 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Bend (CH₃) | ~1450 and ~1375 |

| C-Cl Stretch | 755-650 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), HRMS would provide an exact mass measurement, confirming its molecular formula. The presence of the chlorine atom is readily identified by the characteristic M+2 isotopic pattern, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for similar compounds include the loss of the halogen atom and cleavage of the methyl group. miamioh.edu

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (C₉H₇³⁵ClN₂) | 178.030 |

| [M+2]⁺ (C₉H₇³⁷ClN₂) | 180.027 |

| [M-Cl]⁺ | 143.061 |

| [M-CH₃]⁺ | 163.014 |

Note: m/z values are for the monoisotopic masses.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Stereochemistry

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable crystals would allow for the unambiguous determination of its solid-state conformation and packing.

In a related structure, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, X-ray diffraction revealed that the asymmetric unit contained two essentially planar molecules linked into dimeric aggregates through hydrogen bonds. nih.gov This highlights the detailed structural insights that can be gained from this technique.

Table 4: Representative Crystallographic Parameters for a Naphthyridine Derivative

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3983 (4) |

| b (Å) | 13.8786 (5) |

| c (Å) | 13.5643 (5) |

| β (°) | 107.663 (3) |

| Volume (ų) | 1685.86 (11) |

| Z | 8 |

Data from a related naphthyridine structure for illustrative purposes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* transitions within the aromatic naphthyridine system. The position and intensity of these bands are influenced by the substituents on the ring. For example, 1,7-naphthyridin-8(7H)-one exhibits a UV absorption maximum around 290 nm in methanol. The specific absorption maxima for this compound would provide insight into its electronic structure and potential for fluorescence or other photophysical phenomena.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λₘₐₓ (nm) |

| π→π* | ~280-320 |

Note: The exact wavelength will depend on the solvent used.

Computational and Theoretical Chemistry Studies of 8 Chloro 2 Methyl 1,7 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a molecule is more prone to chemical reactions. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Charge Distribution and Reactivity Predictions

An Electrostatic Potential (ESP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. This analysis would be invaluable for predicting how 8-Chloro-2-methyl-1,7-naphthyridine might interact with other molecules and biological targets.

Conformational Analysis and Energy Landscapes

While the naphthyridine core is rigid, the methyl group can rotate. A conformational analysis would identify the most stable three-dimensional arrangement of the atoms and the energy barriers between different conformations. This is crucial for understanding its shape and how it might fit into a receptor site.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could model the movement of the atoms in this compound over time. This would provide insights into its flexibility, vibrational modes, and interactions with solvent molecules, offering a more realistic picture of its behavior in different environments.

In Silico Predictions of Reaction Pathways and Selectivity

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the activation energies for various potential reactions, researchers can determine which products are most likely to form and under what conditions, guiding synthetic chemistry efforts.

Photoinduced Isomerization Studies

Photoinduced isomerization involves the absorption of light causing a change in the molecule's structure. Theoretical studies could predict whether this compound is likely to undergo such transformations, what the resulting isomers would be, and the wavelengths of light required to initiate the process. This is particularly relevant for applications in materials science and photopharmacology.

The absence of specific studies on this compound highlights a gap in the current scientific knowledge. The computational analyses described above are essential for a complete understanding of this compound's chemical nature and would be a valuable contribution to the field of heterocyclic chemistry.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,7 Naphthyridine Derivatives

Correlating Structural Modifications of the Naphthyridine Core with Observed Biological Activities

The 1,7-naphthyridine (B1217170) scaffold is a versatile platform in medicinal chemistry, and modifications to its core structure can lead to a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.net The inherent properties of the fused pyridine (B92270) rings provide a foundation for developing targeted therapies. mdpi.commdpi.com

Systematic alterations to the 1,7-naphthyridine nucleus have been shown to significantly impact biological outcomes. For instance, the introduction of various substituents at different positions can modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. researchgate.net Research has demonstrated that even subtle changes, such as the addition of a methyl or chloro group, can lead to substantial differences in activity. nih.gov

Furthermore, the fusion of additional rings to the 1,7-naphthyridine core can create more complex heterocyclic systems with unique pharmacological profiles. These modifications can enhance binding affinity and selectivity for specific enzymes or receptors. nih.gov The strategic design of these derivatives often involves combining features from known active compounds to generate novel molecules with improved potency and a lower likelihood of off-target effects. nih.gov

Interactive Table: Biological Activities of Modified 1,7-Naphthyridine Derivatives

| Compound Class | Modification | Biological Activity |

|---|---|---|

| 1,7-Naphthyridones | Combined features from HTS hit and known scaffold | KDM5 enzyme inhibition nih.gov |

| 1,7-Naphthyridine Analogues | Library of analogues | PIP4K2A inhibitory activity nih.gov |

| Polycyclic 2,7-Naphthyridines | Naturally occurring | Various, including antitumor and antimicrobial nih.gov |

Positional Effects of Substituents (e.g., Methyl, Chloro) on Biological Response

The placement of substituents on the 1,7-naphthyridine ring system is a critical determinant of biological activity. The position of even simple groups like methyl and chloro can drastically alter a compound's efficacy and selectivity.

For example, in a series of naphthyridine derivatives studied for their cytotoxic effects, methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.gov Conversely, compounds with two methyl groups at both the C-5 and C-7 positions, or with no substitution at these positions, showed significantly reduced activity. nih.gov This highlights the importance of not only the presence of a substituent but also its specific location on the naphthyridine core.

The introduction of a chloro group, a common modification in medicinal chemistry, can also have profound effects. For instance, in the development of retinoid X receptor (RXR) agonists based on a tetrahydroquinoline scaffold, the addition of a fluorine atom (a halogen like chlorine) at the 5-position enhanced potency five-fold, while a 3,5-dichloro substitution was not well-tolerated. acs.org While this example is not on a 1,7-naphthyridine directly, it illustrates the nuanced impact of halogen substitution patterns.

Stereochemical Influences on Molecular Recognition and Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a drug and its biological target. For 1,7-naphthyridine derivatives, the specific stereoisomer can significantly impact its binding affinity and, consequently, its biological activity.

The unique stereoelectronic character of the amide N-H groups within certain naphthyridine-based receptors allows them to interact with electron-deficient centers through their carbonyl group and with electron-rich centers via their N-H units. mdpi.com This dual nature has been harnessed to design receptors that can recognize a variety of guest molecules. mdpi.com

Studies on host-guest chemistry involving naphthyridine derivatives have demonstrated the importance of stereochemistry in molecular recognition. For example, certain naphthyridine-based hosts show high association constants with (+)-biotin methyl ester, which is attributed to the formation of additional hydrogen bonds that stabilize the complex. researchgate.net The presence of bulky groups on the guest molecule can lead to steric repulsion, destabilizing the complex and resulting in weaker binding. mdpi.com This underscores that the shape and three-dimensional arrangement of both the ligand and the receptor are crucial for effective binding.

In the context of drug design, considering the stereochemical properties of 1,7-naphthyridine derivatives is essential for developing compounds with high affinity and selectivity for their intended targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,7-naphthyridine derivatives, QSAR studies are instrumental in predicting the activity of new analogs and guiding the design of more potent compounds. nih.gov

QSAR models are developed using various statistical methods, such as Multilinear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their biological activity. nih.gov

A key aspect of QSAR is the selection of relevant descriptors that best describe the biological activity of interest. nih.gov Techniques like Genetic Function Approximation (GFA) are employed to identify the most influential descriptors. nih.gov The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (R), cross-validated R-squared (Q²), and root mean square error (RMSE). nih.gov

Successful QSAR models have been developed for various classes of naphthyridine derivatives, including inhibitors of PIP4K2A and HIV-1 integrase. nih.govresearchgate.net These models provide valuable insights into the structural features that are important for biological activity and can be used to prioritize the synthesis of new compounds with enhanced potency. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. koreascience.kr This method is widely used in drug design to understand the spatial requirements for ligand binding and to predict the activity of new compounds. nih.gov

In a CoMFA study, the molecules are aligned in 3D space, and their steric and electrostatic interaction energies with a probe atom are calculated at various points on a grid surrounding the molecules. researchgate.net These calculated energy values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. nih.gov

The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a contour map might indicate that a bulky substituent is favored in a particular region, while a negatively charged group is disfavored in another.

CoMFA has been successfully applied to various classes of compounds, including naphthyridine derivatives, to guide the optimization of their biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, aims to correlate the 3D properties of molecules with their biological activities. nih.gov However, CoMSIA uses a different approach to calculate the molecular fields, employing similarity indices instead of interaction energies. nih.gov

CoMSIA considers five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.gov The use of a Gaussian-type distance dependence between the probe atom and the molecule's atoms results in smoother and more easily interpretable contour maps compared to CoMFA. nih.gov

CoMSIA models often show better predictive ability than CoMFA models for the same dataset. nih.gov The resulting contour maps provide intuitive guidance for medicinal chemists on how to modify a molecule's structure to improve its binding affinity. nih.gov For instance, a CoMSIA map might show favorable regions for negative charge, indicating where an electron-withdrawing group could be introduced. nih.gov

CoMSIA has proven to be a valuable tool in the study of naphthyridine derivatives, providing detailed insights into the structure-activity relationships and guiding the design of new, more potent analogs. nih.govnih.gov The open-source implementation of CoMSIA, such as Py-CoMSIA, has made this powerful technique more accessible to the research community. mdpi.com

Ligand Design Principles for Targeted Biological Activity Based on Naphthyridine Scaffold

The 1,7-naphthyridine scaffold serves as a privileged structure in drug discovery, and specific design principles have emerged for creating derivatives with targeted biological activities. nih.gov These principles are often derived from a combination of high-throughput screening (HTS), structure-activity relationship (SAR) studies, and computational modeling.

One key principle is the strategic combination of structural features from different active molecules. For example, features from an HTS hit and a previously known scaffold were successfully combined to generate novel 1,7-naphthyridone inhibitors of the KDM5 enzyme with nanomolar potencies. nih.gov This approach can lead to the discovery of new chemical series with improved activity and selectivity.

Another important design strategy involves the introduction of specific substituents at key positions on the naphthyridine ring to enhance interactions with the target protein. For instance, in the design of retinoid X receptor (RXR) agonists, the installation of a methyl group at a specific position, guided by the crystal structure of the ligand-binding domain, significantly boosted agonist activity. acs.org

Furthermore, the concept of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties, can be employed. For example, the introduction of a nitrogen atom into a phenyl ring of a known inhibitor series led to the discovery of novel and potent 1,7- and 2,7-naphthyridine (B1199556) derivatives as PDE5 inhibitors. nih.gov

Molecular docking and other computational tools are invaluable in visualizing the binding mode of ligands and identifying potential modifications to improve affinity and selectivity. acs.org These computational insights, combined with empirical SAR data, provide a powerful framework for the rational design of targeted 1,7-naphthyridine-based therapeutic agents.

Investigations into Biological Activities of Naphthyridine Derivatives Excluding Clinical Human Data

Antimicrobial Activity Research

Naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds, have been the subject of extensive research due to their wide spectrum of pharmacological activities, particularly their antimicrobial properties. scilit.comdntb.gov.ua The urgent need for new antimicrobial agents to combat increasing drug resistance has fueled the exploration of these compounds. scilit.com

Antibacterial Efficacy (in vitro, in vivo animal models)

Derivatives of 1,8-naphthyridine (B1210474) have demonstrated significant antibacterial potential. The foundational compound in this class, nalidixic acid, was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.goviipseries.org Its mechanism involves the selective and reversible inhibition of bacterial DNA replication by targeting the A subunit of DNA gyrase. nih.gov

Subsequent structural modifications of the nalidixic acid scaffold have led to the development of numerous derivatives with enhanced antibacterial activity. nih.gov For instance, the introduction of a fluorine atom and a piperazine (B1678402) ring resulted in compounds like enoxacin, which exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase. nih.gov Further modifications, such as the addition of a cyclopropyl (B3062369) group at the N-1 position and a 3-amino-2-methyl-1-azetidinyl group at the C-7 position, have been shown to optimize antibacterial, pharmacokinetic, and physicochemical properties. nih.gov

In vitro studies have consistently demonstrated the antibacterial efficacy of various 1,8-naphthyridine derivatives. For example, certain 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro scilit.comnih.govnaphthyridine-3-carboxylic acid derivatives have shown a good antibacterial profile against clinically relevant Gram-positive and Gram-negative bacteria. nih.gov One such derivative, compound 14 , exhibited significant MIC90 values against S. aureus ATCC 25923, E. coli ATCC 35218, and E. coli ATCC 25922, comparable to reference drugs like trovafloxacin, moxifloxacin, and ciprofloxacin. nih.gov

The antibacterial activity is influenced by the nature and position of substituents on the naphthyridine ring. For example, the introduction of methyl, methoxy, and chloro groups has been shown to significantly increase the antibacterial action of 2-[3-(1, 8-naphthyridin-2-yl) 5-Aryl phenoxymethyl] the 1, 3, 4-oxadiazoles. iipseries.org Similarly, bromination of the naphthyridine skeleton has been found to result in a broader spectrum and enhanced antibacterial profile. researchgate.net

Some 1,8-naphthyridine derivatives that did not exhibit direct antibacterial activity were found to potentiate the effects of existing antibiotics like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant bacterial strains, indicating a synergistic relationship. mdpi.com

In vivo studies have also provided evidence for the antibacterial efficacy of naphthyridine derivatives. For instance, a naphthyridin-2-one derivative with an indole (B1671886) moiety showed good in vivo efficacy in a rat model of infection with a multidrug-resistant strain of S. aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/IC50) | Reference |

| 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro scilit.comnih.govnaphthyridine-3-carboxylic acid derivative (14 ) | S. aureus ATCC 25923, E. coli ATCC 35218, E. coli ATCC 25922 | MIC90: 1.95 µg/mL | nih.gov |

| Brominated oxadiazoles (B1248032) (10b,d,e ) | B. cereus | MIC: ~5.5-5.9 mM | researchgate.net |

| Aryl substituted thioemicarbazides (7c,d,e ) | M. smegmatis | MIC: ~5.4-7.1 mM | researchgate.net |

| 2-[3-(1, 8-naphthyridin-2-yl) 5-Aryl phenoxymethyl] the 1, 3, 4-oxadiazoles (7e ) | Gram-positive and Gram-negative bacteria | Activity comparable to Gentamycin at 250 μ g/disc | iipseries.org |

Antifungal Efficacy (in vitro)

While much of the focus has been on antibacterial activity, certain naphthyridine derivatives have also demonstrated antifungal properties. For instance, 4-Amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile showed better antifungal activity against Aspergillus flavus than antibacterial activity. nih.gov This highlights the potential for developing naphthyridine-based compounds as broad-spectrum antimicrobial agents. Some studies have reported the synthesis of 1,8-naphthyridine derivatives with promising activity against various fungal strains. iipseries.org

Molecular Mechanisms of Antimicrobial Action (e.g., DNA Gyrase B inhibition, Efflux Pump Modulation)

The primary molecular target for many antibacterial naphthyridine derivatives is DNA gyrase , an essential enzyme involved in bacterial DNA replication, transcription, and repair. nih.govresearchgate.net Specifically, these compounds inhibit the A subunit of DNA gyrase, leading to a disruption of DNA supercoiling and ultimately, bacterial cell death. nih.gov Molecular docking studies have confirmed strong interactions between active naphthyridine derivatives and the E. coli DNA gyrase enzyme. nih.gov Some 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown a moderate to high inhibitory effect against DNA gyrase with IC50 values ranging from 1.7–13.2 µg/mL. nih.gov

In addition to DNA gyrase, some naphthyridine derivatives target other crucial bacterial enzymes. For example, certain naphthyridin-2-one derivatives with an indole moiety have been identified as potent inhibitors of bacterial enoyl-ACP reductases FabI and FabK , which are critical for fatty acid biosynthesis. nih.gov

Another important mechanism of action is the modulation of efflux pumps . Some 1,8-naphthyridinesulfonamides, while not directly antibacterial, have been shown to effectively reduce the minimum inhibitory concentration (MIC) of antibiotics in multidrug-resistant bacteria. nih.gov Molecular docking studies suggest that these compounds can inhibit the NorA efflux pump in S. aureus, thereby preventing the expulsion of antibiotics from the bacterial cell and restoring their efficacy. nih.gov

Anticancer and Antiproliferative Activity Research

Naphthyridine derivatives have emerged as a significant class of compounds with potential applications in cancer chemotherapy. nih.govtandfonline.com Their diverse biological activities include antimitotic effects and the inhibition of key enzymes involved in cancer cell proliferation. nih.gov

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxic activities of naphthyridine derivatives against a variety of human cancer cell lines. These assays have demonstrated that certain derivatives exhibit potent antiproliferative effects. nih.govtandfonline.com

For example, a series of naphthyridine derivatives were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Some of these compounds showed greater potency than the established anticancer agent colchicine. nih.gov Specifically, compound 16 demonstrated significant potency with IC50 values of 0.7, 0.1, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

In another study, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives displayed potent activity. tandfonline.com Compound 47 had IC50 values of 0.41 and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (leukemia) cell lines, respectively. tandfonline.com An unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29 , also showed potent cytotoxicity with IC50 values of 0.41 and 1.4 µM against PA-1 (ovarian cancer) and SW620 (colon cancer) cell lines. tandfonline.com

Furthermore, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several derivatives displayed better activity than the reference drug staurosporine, with IC50 values as low as 1.47 µM. researchgate.net Similarly, pyrazolo-naphthyridine derivatives have shown noteworthy antiproliferative activity, with some compounds exhibiting IC50 values of 6.4 ± 0.45 and 2.03 ± 0.23 µM against HeLa and MCF-7 cells, respectively. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Naphthyridine Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Naphthyridine derivative (16 ) | HeLa, HL-60, PC-3 | 0.7, 0.1, 5.1 | nih.gov |

| Halogen-substituted 1,8-naphthyridine-3-carboxamide (47 ) | MIAPaCa, K-562 | 0.41, 0.77 | tandfonline.com |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative (29 ) | PA-1, SW620 | 0.41, 1.4 | tandfonline.com |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative (10c ) | MCF7 | 1.47 | researchgate.net |

| Pyrazolo-naphthyridine derivative (5j ) | HeLa | 6.4 ± 0.45 | nih.gov |

| Pyrazolo-naphthyridine derivative (5k ) | MCF-7 | 2.03 ± 0.23 | nih.gov |

Identification of Molecular Targets of Anticancer Action (e.g., Topoisomerase II, EGFR, Protein Kinases, FabI/FabK, PDK-1)

The anticancer activity of naphthyridine derivatives is attributed to their ability to interact with and inhibit various molecular targets crucial for cancer cell survival and proliferation.

Topoisomerase II is a key target for several anticancer agents, and some naphthyridine derivatives have been found to inhibit this enzyme. nih.govtandfonline.com By interfering with the function of topoisomerase II, these compounds can disrupt DNA replication and lead to cancer cell death. nih.gov

Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Certain 2,7-naphthyridine-based compounds have been developed as inhibitors of EGFR, including mutant forms that confer resistance to other therapies. chemrxiv.org Naphthoquinone derivatives have also been shown to potentially alter the function of EGFR, suggesting a promising avenue for treating EGFR-driven cancers. frontiersin.org

Protein kinases play a central role in signal transduction pathways that regulate cell growth and proliferation. 3-phosphoinositide-dependent protein kinase-1 (PDK-1) is a master regulator in many of these pathways and is overstimulated in more than half of all human cancers. nih.gov Substituted benzo[c] nih.govnih.gov-naphthyridines have been prepared and shown to have good potency in inhibiting PDK-1. nih.gov

Enoyl-ACP reductases FabI and FabK , which are essential for fatty acid biosynthesis, have also been identified as targets for some naphthyridine derivatives. nih.gov While primarily associated with antibacterial activity, the inhibition of these enzymes could also have implications for cancer therapy.

Cellular Mechanisms: Cell Cycle Modulation and Apoptosis Induction Studies

The cell cycle is a fundamental and highly regulated process that governs cell proliferation. In cancer, this process becomes uncontrolled. A key strategy in anticancer research is to identify compounds that can halt the cell cycle at specific checkpoints, thereby preventing cancer cell division and potentially leading to programmed cell death, or apoptosis. nih.gov

Research into naphthyridine derivatives has shown their potential to modulate the cell cycle and induce apoptosis. Studies on certain pyrazole (B372694) derivatives of 1,8-naphthyridine, for instance, have demonstrated the ability to cause cell cycle arrest, primarily at the G0/G1 phase, in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, a critical step for replication.

Apoptosis induction is another crucial mechanism for anticancer agents. This process is often triggered by cellular stress, such as that induced by chemotherapeutic compounds. Key events in apoptosis include the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (MMP), and the activation of caspases. nih.gov High levels of oxidative stress can trigger apoptosis in cancer cells. nih.gov Damage to the mitochondrial membrane leads to the release of cytochrome c, which activates a cascade of caspase enzymes that execute the process of cell death. nih.gov Studies have confirmed that certain naphthyridine derivatives can induce these apoptotic features. nih.gov

While not the exact compound, research on the related molecule 8-chloro-cAMP has shown it can induce morphological changes characteristic of apoptosis in MCF-7 breast cancer cells. nih.gov These changes include the condensation of nuclear chromatin and loss of cell-cell interactions. nih.gov This activity was found to be mediated through its conversion to the metabolite 8-chloro-adenosine. nih.gov

Table 1: Observed Cellular Mechanisms of Naphthyridine Derivatives

| Mechanism | Observation | Cell Lines | Related Compound Class | Source |

|---|---|---|---|---|

| Cell Cycle Arrest | G0/G1 Phase Arrest | HeLa, MCF-7 | Pyrazole derivatives of 1,8-naphthyridine | nih.gov |

| Apoptosis Induction | Increased Oxidative Stress, Morphological Changes | HeLa, MCF-7 | Pyrazole derivatives of 1,8-naphthyridine | nih.gov |

Angiogenesis Inhibition Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting angiogenesis is therefore a significant target in cancer therapy. While the broader class of naphthyridines has been investigated for a wide range of anticancer activities, specific research focusing on the angiogenesis inhibition properties of 8-Chloro-2-methyl-1,7-naphthyridine is not extensively detailed in the reviewed literature.

Neurotropic Activity Assessment

Derivatives of the 1,8-naphthyridine scaffold have shown potential applications for treating neurological disorders. researchgate.net Research has explored their effects on conditions such as convulsions, depression, and anxiety, primarily through studies in animal models. researchgate.netresearchgate.net

Anticonvulsant Properties (in vivo animal models)

Naphthyridine derivatives have been identified as possessing potential anticonvulsant properties. researchgate.netresearchgate.net This line of inquiry investigates the ability of these compounds to prevent or reduce the severity of seizures in preclinical models, suggesting a possible role in epilepsy treatment. The specific mechanisms and efficacy of this compound itself in this context require further dedicated investigation.

Antidepressant and Anxiolytic Effects (in vivo animal models)

Several studies have pointed to the antidepressant and anxiolytic (anti-anxiety) potential of naphthyridine-related structures. researchgate.net Preclinical evaluations in murine models are standard for assessing these effects. For example, the forced swim test (FST) and tail suspension test (TST) are common models for depression, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.govnih.gov For anxiety, models like the elevated plus maze (EPM) and the open field test (OFT) are used, where an increase in time spent in open or unprotected areas suggests an anxiolytic effect. nih.gov

Studies on compounds structurally related to naphthyridines have shown significant antidepressant-like and anxiolytic-like effects in these models. nih.govnih.gov For instance, a novel 5-HT3 receptor antagonist, N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide, demonstrated reduced immobility in the FST and TST and increased exploratory behavior in models of anxiety. nih.gov

Receptor Binding Studies (e.g., GABAA receptor, SERT transporter, 5-HT1A receptor)

The neurotropic effects of many compounds are mediated by their interaction with specific neurotransmitter receptors and transporters. Key targets in the treatment of anxiety and depression include the serotonin (B10506) (5-HT) system and the GABAergic system.

GABAA Receptor : The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain. Its potentiation, often by benzodiazepines, leads to anxiolytic and anticonvulsant effects.

Serotonin Transporter (SERT) : SERT is responsible for the reuptake of serotonin from the synaptic cleft. miami.edu Inhibition of SERT by selective serotonin reuptake inhibitors (SSRIs) is a primary mechanism for treating depression. miami.edu

5-HT1A and 5-HT2A Receptors : These serotonin receptors are also crucial in modulating mood and anxiety. nih.gov 5-HT1A receptor agonists can produce antidepressant and anxiolytic effects, while interactions between 5-HT1A and 5-HT2A receptors are complex and play a significant role in the pathophysiology of mood disorders. nih.govmdpi.com

Research on various heterocyclic compounds has demonstrated binding to these targets. For example, studies have shown that alterations in 5-HT1A and 5-HT2A receptor binding in the brain are associated with major depressive episodes. nih.gov The antidepressant and anxiolytic effects of some novel compounds are believed to be related to the modulation of the serotonergic system, particularly through antagonism of the 5-HT3 receptor. nih.gov The specific binding profile of this compound at these key neuroreceptors remains a subject for detailed future research.

Table 2: Key Neuroreceptors and Their Relevance

| Receptor/Transporter | Function | Relevance to Naphthyridines | Source |

|---|---|---|---|

| GABAA Receptor | Main inhibitory neurotransmitter receptor | Potential target for anxiolytic/anticonvulsant effects | mdpi.com |

| SERT | Serotonin reuptake | Inhibition is a key antidepressant mechanism | miami.edunih.gov |

| 5-HT1A Receptor | Serotonin receptor | Agonism linked to antidepressant/anxiolytic effects | nih.govnih.gov |

Anti-inflammatory Activity Investigations

The 1,8-naphthyridine scaffold is recognized for its potential anti-inflammatory activity. researchgate.netresearchgate.netnih.gov Inflammation is a biological response implicated in a wide range of diseases. Research into 1,8-naphthyridine-3-carboxamide derivatives has shown they can modulate the secretion of cytokines and chemokines from dendritic cells, which are key mediators of the inflammatory response. nih.gov This suggests that compounds based on the naphthyridine structure could have therapeutic applications as anti-inflammatory agents. Further investigations are required to characterize the specific anti-inflammatory profile of this compound.

Antiviral Properties Research

Naphthyridine derivatives have demonstrated notable potential as antiviral agents, with research highlighting their activity against a range of viruses, particularly human cytomegalovirus (HCMV).

A series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues have been investigated for their anti-HCMV activity. nih.govresearchgate.net In vitro studies revealed that these compounds were active against human herpesviruses and type 2 rhinovirus. nih.gov One particular 1,6-naphthyridine derivative, designated as compound A1, exhibited potent anti-HCMV activity, with a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the established antiviral drug ganciclovir (B1264) against the AD 169 and Towne strains of HCMV. nih.govnih.gov Furthermore, this class of compounds remained effective against HCMV strains that have developed resistance to ganciclovir, foscarnet, and cidofovir, suggesting a different mechanism of action. nih.gov

The antiviral activity of these derivatives was also assessed against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Compound A1, along with another derivative (B2), showed comparable potency to acyclovir (B1169) against HSV-1. nih.gov Notably, compound A1 was found to be 21.5 times more potent than acyclovir against HSV-2. nih.gov However, it's important to note that acyclovir demonstrated a superior therapeutic index in all cases. nih.gov

Further studies have explored other naphthyridine scaffolds. For instance, 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of the HCMV pUL89 endonuclease, an enzyme essential for viral replication. nih.gov Several of these analogues demonstrated single-digit micromolar IC50 values against pUL89-C and exhibited antiviral activity in the micromolar range in cell-based assays. nih.gov

The broad antiviral potential of naphthyridine derivatives is a subject of ongoing research, with studies also exploring their activity against other viruses, including the human immunodeficiency virus (HIV). nih.govresearchgate.net While some 1,6-naphthyridine analogues were evaluated for anti-HIV activity, no significant activity was observed against HIV strains RF and IIIB in CEM-SS cells. nih.gov

Table 1: Antiviral Activity of Selected Naphthyridine Derivatives

| Compound/Derivative Class | Target Virus(es) | Key Findings |